molecular formula C18H20N4O3S B11239778 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B11239778
M. Wt: 372.4 g/mol
InChI Key: LFIMAJSDSNLVSJ-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-OXO-2-(PYRROLIDIN-1-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a thienopyrazole core, and a pyrrolidinylacetamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, materials science, and synthetic organic chemistry.

Preparation Methods

The synthesis of N-[2-(4-METHOXYPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-OXO-2-(PYRROLIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thienopyrazole core, followed by the introduction of the methoxyphenyl group and the pyrrolidinylacetamide moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures. Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

N-[2-(4-METHOXYPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-OXO-2-(PYRROLIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-OXO-2-(PYRROLIDIN-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a drug candidate for various therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-OXO-2-(PYRROLIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

N-[2-(4-METHOXYPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-OXO-2-(PYRROLIDIN-1-YL)ACETAMIDE can be compared with similar compounds, such as:

    Thienopyrazoles: These compounds share the thienopyrazole core and may have similar chemical properties and biological activities.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group may exhibit comparable reactivity and applications.

    Pyrrolidinylacetamides: These compounds have the pyrrolidinylacetamide moiety and may be used in similar research contexts.

The uniqueness of N-[2-(4-METHOXYPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-OXO-2-(PYRROLIDIN-1-YL)ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C18H20N4O3S/c1-25-13-6-4-12(5-7-13)22-16(14-10-26-11-15(14)20-22)19-17(23)18(24)21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H,19,23)

InChI Key

LFIMAJSDSNLVSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)N4CCCC4

Origin of Product

United States

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